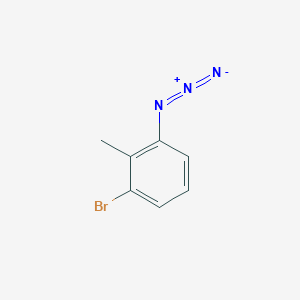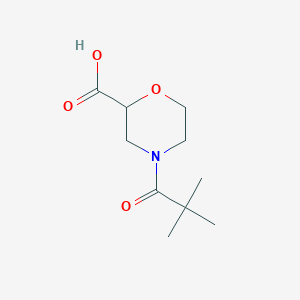
N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H18N4OS3 and its molecular weight is 402.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The chemical structure of interest is closely related to various heterocyclic compounds that have been synthesized and studied for their biological activities. For instance, derivatives of imidazo[1,2-a]pyridines have been explored as potential antiulcer agents, demonstrating significant cytoprotective properties in ethanol and HCl-induced ulcer models, although lacking notable antisecretory activity (Starrett et al., 1989). Additionally, zinc(II) complexes with pyridine thiazole derivatives have shown promising antimicrobial and antitumor activities, highlighting the potential of thiazole-based compounds in developing new bioactive materials (Zou Xun-Zhong et al., 2020).
Insecticidal Assessment
Thiadiazole derivatives have been assessed for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. The study on innovative heterocycles incorporating a thiadiazole moiety indicated potential applications in pest management, highlighting the versatility of thiadiazole-based compounds in agricultural sciences (A. Fadda et al., 2017).
Antimicrobial and Antitumor Studies
Research has also delved into the synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antimicrobial and antitumor activities. For example, studies have shown that certain 1,3,4-thiadiazole derivatives exhibit significant activity against Mycobacterium tuberculosis and Mycobacterium avium strains, underscoring the potential of these compounds in treating infectious diseases (M. G. Mamolo et al., 2001). Furthermore, molecular docking studies and cytotoxicity evaluations of novel thiadiazole derivatives have indicated their potential as anticancer agents, with some compounds demonstrating remarkable activity against human colon carcinoma and hepatocellular carcinoma cell lines (A. Abouzied et al., 2022).
Properties
IUPAC Name |
N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS3/c23-15(18(7-1-2-8-18)14-6-4-10-24-14)20-16-21-22-17(26-16)25-12-13-5-3-9-19-11-13/h3-6,9-11H,1-2,7-8,12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGVBTPLASJIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
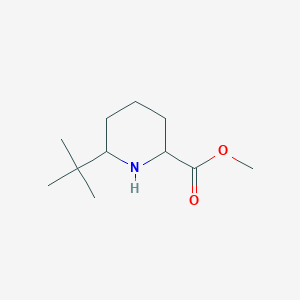
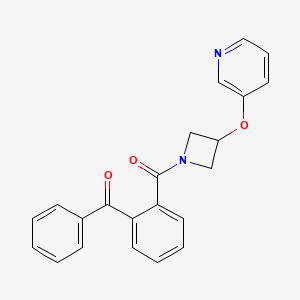
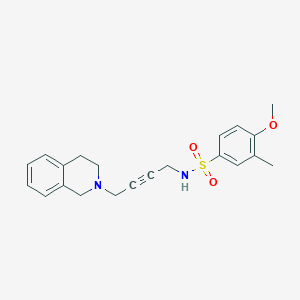
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B2743776.png)

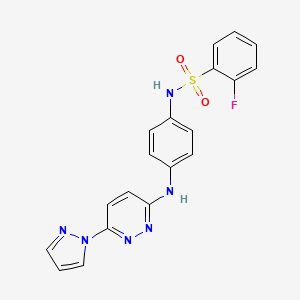
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone](/img/structure/B2743781.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
